molecular formula C6H9O7Sb B084540 Triacetoxystibine oxide CAS No. 12737-02-9

Triacetoxystibine oxide

Cat. No.: B084540
CAS No.: 12737-02-9
M. Wt: 314.89 g/mol
InChI Key: BZFJBDDWMPLHOA-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .

Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .

Comparison with Similar Compounds

  • Antimony trioxide (Sb2O3)
  • Antimony pentoxide (Sb2O5)
  • Antimony trisulfide (Sb2S3)
  • Antimony pentasulfide (Sb2S5)
  • Antimony chloride (SbCl3)

Uniqueness: Triacetoxystibine oxide is unique due to its specific structure and reactivity. It serves as an efficient catalyst in various chemical processes and has distinct applications in both industrial and medical fields .

Properties

CAS No.

12737-02-9

Molecular Formula

C6H9O7Sb

Molecular Weight

314.89 g/mol

IUPAC Name

diacetyloxystiboryl acetate

InChI

InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3

InChI Key

BZFJBDDWMPLHOA-UHFFFAOYSA-K

SMILES

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C

Key on ui other cas no.

12737-02-9

Origin of Product

United States

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